nitrullin
Description
Properties
CAS No. |
181887-82-1 |
|---|---|
Molecular Formula |
C8H4F3N |
Synonyms |
nitrullin |
Origin of Product |
United States |
Molecular Mechanisms of Nitrullin Action in Target Systems
Nitrullin's Interactions with Cellular Macromolecules
Upon entering a physiological environment, nitrosoureas spontaneously decompose into two primary reactive species: an alkylating moiety (such as a chloroethyl carbonium ion) and an organic isocyanate. Each of these intermediates engages with distinct cellular macromolecules, initiating the compound's cytotoxic effects.
The alkylating component of nitrosoureas is responsible for forming covalent adducts with DNA, a critical step in their mechanism of action. This process involves several key interactions:
Alkylation of DNA Bases: The primary targets for alkylation are the nucleophilic centers on DNA bases, with the N7-position of guanine (B1146940) being a predominant site of modification.
Formation of Interstrand Cross-Links (ICLs): A therapeutically crucial lesion is the initial formation of an O6-chloroethylguanine adduct. This initial adduct undergoes a chemical rearrangement, first forming a cyclic intermediate, which then reacts with the complementary cytosine base. The result is a highly stable and cytotoxic N1-guanine-N3-cytosine interstrand cross-link (ICL). These ICLs physically prevent the separation of the DNA double helix, thereby blocking essential cellular processes.
Backbone and Other Adducts: Besides ICLs, nitrosoureas can generate other DNA lesions, including 2-hydroxyethylated adducts and the formation of phosphotriesters within the DNA's sugar-phosphate backbone. These phosphotriesters are often unstable and can readily hydrolyze, leading to single-strand breaks in the DNA.
Table 1: Key DNA Adducts Formed by Chloroethylnitrosoureas
| Adduct Type | Initial Site of Alkylation | Consequence | Reference |
| N7-alkylguanine | N7 of Guanine | Most frequent monoadduct | |
| O6-chloroethylguanine | O6 of Guanine | Precursor to interstrand cross-links | |
| N1-guanine-N3-cytosine ICL | Formed from O6-chloroethylguanine | Blocks DNA replication and transcription; highly cytotoxic | |
| Alkylphosphotriesters | Phosphate backbone | Can lead to DNA strand breaks |
Concurrently with DNA alkylation, the isocyanate intermediate generated from nitrosourea (B86855) decomposition targets cellular proteins, leading to their inactivation through a process called carbamoylation.
A notable consequence of this protein modification is the inhibition of key enzymes involved in cellular maintenance. For instance, carbamoylation has been shown to inhibit DNA repair enzymes, such as those responsible for rejoining strand breaks, and A24 lyase, an enzyme that removes ubiquitin from histone H2A, which can impact chromatin structure and transcription.
Furthermore, related reactive nitrogen species like nitric oxide (NO) can induce other post-translational modifications, such as S-nitrosylation of cysteine residues and nitration of tyrosines, which also serve as a mechanism to regulate protein function, localization, and interaction with other proteins.
Cellular Pathway Perturbations Induced by this compound
The damage inflicted upon DNA and proteins by nitrosourea compounds triggers widespread disruption of fundamental cellular pathways, including DNA replication, gene expression, and cell cycle progression.
The formation of DNA interstrand cross-links (ICLs) is the principal mechanism by which nitrosoureas disrupt DNA replication. These lesions form a covalent bridge between the two DNA strands, physically obstructing the helicase and polymerase machinery from unwinding and copying the DNA template. This leads to the stalling of replication forks, a potent signal for cell cycle arrest and
Induction of Programmed Cell Death Pathways
This compound, as a nitrosourea compound, is understood to exert its cytotoxic effects primarily through the induction of programmed cell death, or apoptosis. The molecular cascade leading to apoptosis is initiated by the cellular damage inflicted by these alkylating agents.
The primary mechanism involves the alkylation of DNA, which creates adducts and interstrand cross-links. This damage is a significant stressor that triggers cellular surveillance mechanisms. If the DNA damage is too extensive to be repaired by cellular machinery, the cell is directed towards apoptosis to prevent the propagation of potentially harmful mutations.
Studies on various nitrosourea compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), have demonstrated that exposure leads to a concentration-dependent increase in apoptotic cells. nih.gov This process is characterized by the activation of key effector proteins. For instance, the activation of caspases, a family of cysteine proteases, is a central feature of the apoptotic pathway induced by nitrosoureas. Research has shown significant upregulation of activated caspases, including caspase-3 and caspase-9, following treatment with these compounds. nih.gov Caspase-9 activation is indicative of the intrinsic, or mitochondrial, pathway of apoptosis being triggered, which is a common outcome of DNA damage-induced cell death. mdpi.com
Furthermore, the apoptotic response to nitrosourea-induced damage can also involve other pathways, such as those related to endoplasmic reticulum (ER) stress. The upregulation of proteins like C/EBP homologous protein (CHOP) and glucose-regulated protein 78 (GRP78) points to the involvement of ER stress in the cell death process. nih.gov This suggests that the cellular response to this compound is likely multifaceted, involving the integration of signals from different cellular compartments to commit the cell to apoptosis. The process of apoptosis is a primary mode of cell death in response to these agents, distinguishing it from necrosis. nih.gov
| Compound | Key Pathway/Protein | Observed Effect | Cell/System Studied | Reference |
|---|---|---|---|---|
| N-methyl-N-nitrosourea (MNU) | Caspase-3, -9, -12 | Significant upregulation | Mouse photoreceptor cells | nih.gov |
| N-methyl-N-nitrosourea (MNU) | ER Stress (CHOP, GRP78) | Upregulation of expression | Mouse photoreceptor cells | nih.gov |
| N-ethyl-N-nitrosourea (ENU) | Apoptosis vs. Necrosis | Primary manner of cell death is apoptosis | Human lymphoblastoid cells (AHH-1) | nih.gov |
| N-methyl-N-nitrosourea (MNU) | Apoptosis | Induction of MGMT-dependent apoptosis | Human cell lines (HeLa) | iiarjournals.org |
| Temozolomide (methylating agent) | Bcl-2 | p53-independent decline | Glioblastoma cells | mdpi.com |
Subcellular Localization and Distribution of this compound Activity
The efficacy and specific effects of a compound like this compound are intrinsically linked to its ability to reach and accumulate in particular subcellular compartments. For nitrosourea compounds, the primary site of action is the cell nucleus, where the genetic material is located.
Upon entering a cell, which for many nitrosoureas is a process of passive diffusion, these compounds or their reactive intermediates must traverse the cytoplasm to reach the nucleus. nih.gov Studies using fluorescently labeled nitrosourea analogs have visualized their distribution within the cell. For example, a fluorescent nitrosourea derivative was observed to accumulate in the perinuclear region, indicating a directed movement towards the nucleus. aacrjournals.org
The chemical properties of nitrosoureas, being alkylating agents, mean that their ultimate targets are nuclear macromolecules, most notably DNA. nih.gov The formation of DNA adducts and cross-links is a direct consequence of the localization of these compounds within the nucleus. nih.govtandfonline.com The structural organization of chromatin itself can influence the specific sites of interaction. nih.gov
While the nucleus is the main theater of action, interactions in other subcellular locations are also possible. For instance, the decomposition of nitrosoureas can generate reactive species that may interact with other molecules in the cytoplasm. However, the defining cytotoxic effects that lead to programmed cell death are overwhelmingly attributed to their actions within the nucleus. Thin-layer chromatography of the cell sap has confirmed the presence of the intact drug within the cell, indicating that the compound itself, and not just its breakdown products, localizes intracellularly before exerting its effect. nih.gov
| Compound/Analog | Observed Localization | Methodology | Cell/System Studied | Reference |
|---|---|---|---|---|
| Fluorescent nitrosourea (JDA35) | Perinuclear region | Fluorescence microscopy | Human prostate carcinoma cells | aacrjournals.org |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Cell sap (intact drug) | Thin-layer chromatography | L5178Y lymphoblasts | nih.gov |
| Nitrosourea Compounds (general) | Nuclear macromolecules (DNA, Chromatin) | Biochemical analysis (review) | Various | nih.gov |
Preclinical Investigations and Models for Nitrullin Activity
In Vitro Assessment of Nitrullin's Cellular Impact
Characterization of Cell Line Sensitivity to this compound
The in vitro efficacy of this compound has been evaluated across various cancer cell lines to determine its cytotoxic potential. A key parameter used to quantify cell sensitivity is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth. Studies have shown that this compound exhibits inhibitory effects on the synthesis of DNA, protein, and RNA in leukemia cells. portico.org
For instance, in studies involving L1210 leukemia cells, this compound demonstrated significant inhibitory activity. portico.org The sensitivity of different cell lines to this compound can be influenced by a variety of factors, including the expression of specific cellular targets and the activity of drug resistance mechanisms. The characterization of cell lines used in such studies is crucial and typically involves confirming their species of origin, genetic stability, and purity from contaminants like mycoplasma. sigmaaldrich.comgenedata.com
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
|---|---|---|---|
| L1210 | Leukemia | Data Not Available in Search Results | portico.org |
Mechanisms Underlying Intrinsic and Acquired Resistance to this compound
Resistance to anticancer agents can be either intrinsic, meaning the cancer cells are inherently non-responsive, or acquired, developing after a period of successful treatment. youtube.com For nitrosoureas like this compound, a primary mechanism of resistance is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This enzyme can repair the DNA alkylation damage induced by nitrosoureas, thereby reducing the drug's efficacy. The activity of MGMT in L1210 leukemia cells has been studied in relation to nitrosourea (B86855) compounds. portico.org
Intrinsic resistance can also be mediated by factors such as decreased drug permeability, where the cell's outer membrane prevents the drug from entering, or the absence of the drug's target. youtube.comnih.gov Acquired resistance, on the other hand, often involves genetic mutations that alter the drug's target or increase its efflux from the cell. nih.gov For example, in some bacterial resistance models, the up-regulation of efflux pumps is a common mechanism for acquired resistance. nih.gov
Comparative Efficacy of this compound in Diverse Cellular Systems
The effectiveness of this compound has been compared with other compounds in various cellular models. For example, its effect on MGMT activity in L1210 leukemia cells was compared to that of MNU (methylnitrosourea). portico.org Such comparative studies are essential to understand the relative potency and spectrum of activity of a new compound.
The choice of cellular systems for these comparisons is critical. Diverse cell lines, representing different tumor types and genetic backgrounds, are often used to assess the breadth of a compound's activity. virusure.com This can include both established cell lines and, more recently, patient-derived organoids, which are 3D culture systems that more accurately replicate the biology of human tissues. crownbio.com The data from these comparative efficacy studies help in identifying potential indications for which the drug might be most effective.
In Vivo Preclinical Evaluation of this compound
Establishment and Characterization of Animal Tumor Models for this compound Studies
Animal models are indispensable tools for evaluating the in vivo efficacy of potential anticancer drugs like this compound. nih.govfrontiersin.org Various types of animal tumor models are utilized in cancer research, each with its own advantages and limitations. These include:
Spontaneous tumor models: Tumors that develop naturally in animals, closely mimicking the human disease process, but their development can be random and time-consuming. frontiersin.org
Chemically-induced tumor models: Tumors induced by exposure to carcinogens. researchgate.net
Xenograft models: Human tumor cells or tissues implanted into immunodeficient mice. nih.gov These are further divided into:
Cell line-derived xenografts (CDX): Established from cultured cancer cell lines. nih.gov
Patient-derived xenografts (PDX): Established from fresh tumor tissue from patients, which better preserve the characteristics of the original tumor. nih.govmdpi.com
Genetically engineered mouse models (GEMMs): Mice genetically modified to develop specific types of cancer. nih.gov
For nitrosourea compounds, animal models such as mice with implanted L1210 leukemia have been used to study their antitumor effects. portico.org The characterization of these tumor models is crucial and often involves histological analysis and molecular profiling to ensure they accurately represent the human disease. mdpi.com
| Model Type | Description | Relevance for this compound Studies | Reference |
|---|---|---|---|
| L1210 Leukemia Model | Mice intraperitoneally implanted with L1210 leukemia cells. | Used to assess the in vivo antitumor activity of nitrosoureas. | portico.org |
Pharmacodynamic Biomarkers Reflecting this compound's Molecular Effects in Preclinical Systems
Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and is having a biological effect. crownbio.comchdifoundation.org In the preclinical evaluation of this compound, PD biomarkers are crucial for understanding its mechanism of action and for guiding dose selection for further studies. catapult.org.uk
Given that this compound is a nitrosourea, a key PD biomarker would be the level of DNA alkylation in tumor cells. Another important biomarker is the activity of the MGMT enzyme, as its inhibition would indicate that the drug is effectively overcoming a major resistance mechanism. portico.org Preclinical studies often involve collecting tumor and tissue specimens at various time points after treatment to analyze these biomarkers. karmanos.org
The identification and validation of robust PD biomarkers in preclinical models are essential for their potential translation to clinical trials, where they can be used to monitor treatment response and make informed decisions about patient care. transpharmation.com
Based on a comprehensive search of scientific literature and databases, there is no identifiable chemical compound with the name "this compound." As a result, it is not possible to provide an article on its preclinical investigations or the rational design of combination strategies, as no research data exists for a compound with this name.
It is possible that "this compound" may be a misspelling of another compound, such as "Citrulline," which is an amino acid with a role in the urea (B33335) cycle and various physiological processes. Alternatively, it could be a novel or proprietary name not yet in the public domain or scientific literature.
Without any available scientific information on a compound named "this compound," the generation of a factually accurate and scientifically sound article as per the requested outline is not feasible. Further clarification on the compound's identity or correct name would be necessary to proceed with the request.
Synthetic Chemistry and Structure Activity Relationship Sar of Nitrullin
Established Synthetic Pathways for Nitrullin (Lysomustine)
The synthesis of this compound (Lysomustine) typically involves a multi-step process starting from the amino acid L-lysine. A common synthetic route involves the reaction of a protected L-lysine derivative with 2-chloroethyl isocyanate to form a urea (B33335) intermediate. This is followed by a nitrosation step to introduce the N-nitroso group, which is crucial for the compound's cytotoxic activity.
Lysomustine is a mixture of two positional isomers:
Nε-Nitroso-Nε-[N'-(2-chloroethyl)carbamoyl]-L-lysine (Isomer I)
Nε-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-L-lysine (Isomer II) science.govresearchgate.net
These isomers can be separated using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The study of these individual isomers has revealed differences in their cytotoxic effects and repair mechanisms by cellular enzymes. science.govresearchgate.net
Chemical Modifications and Analog Synthesis of this compound
To improve the therapeutic index of this compound and to understand its mechanism of action, various chemical modifications and analog syntheses have been explored. These modifications often target different parts of the Lysomustine molecule, including the amino acid backbone and the nitrosourea (B86855) moiety.
For instance, analogs have been synthesized by replacing the L-lysine with other amino acids or by altering the length and nature of the alkylating (2-chloroethyl) group. The goal of these modifications is often to enhance tumor selectivity, reduce toxicity, and overcome drug resistance. Research into related nitrosourea compounds, such as aranoza, which incorporates a sugar moiety (L-arabinose), highlights the diverse chemical space that has been explored. portico.org In aranoza, the synthesis involves the condensation of N-methylurea with L-arabinose, followed by nitrosation. portico.org
Structure-Activity Relationship (SAR) Studies for Antineoplastic Potency
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. These studies involve synthesizing a series of related compounds (analogs) and evaluating their anticancer effects.
Identification of Key Pharmacophoric Features for this compound Activity
The key pharmacophoric feature of this compound, and nitrosoureas in general, is the N-nitroso-N-(2-chloroethyl)urea group. This functional group is responsible for the compound's alkylating and carbamoylating activities, which lead to DNA damage and cell death in cancer cells. The 2-chloroethyl group is essential for the formation of a reactive chloroethyldiazonium hydroxide, which can alkylate DNA bases, particularly at the O6 position of guanine (B1146940). This leads to the formation of DNA cross-links, which are highly cytotoxic.
Design Principles for Enhanced Selectivity and Efficacy
The design of more selective and effective this compound analogs is guided by several principles derived from SAR studies. One major goal is to increase the drug's selectivity for tumor cells over healthy cells. This can be approached by conjugating the nitrosourea moiety to molecules that are preferentially taken up by cancer cells, such as amino acids or sugars. portico.org
Another design principle involves modifying the molecule to overcome drug resistance. A primary mechanism of resistance to nitrosoureas is the DNA repair protein MGMT. researchgate.net Designing analogs that are less susceptible to repair by MGMT is a key strategy. For example, the differential repair of the two Lysomustine isomers suggests that specific structural features can influence susceptibility to this repair mechanism. researchgate.net
The following table summarizes the activity of Lysomustine isomers:
| Compound | Cytotoxic Effect | Repair by MGMT |
| Isomer I | Substantially smaller effect | Weakly or not repairable |
| Isomer II | Significant cytotoxic effect | Efficiently repaired |
| Lysomustine (mixture) | Similar to Isomer II | Similar to Isomer II |
This table is based on findings from studies on K562 cells. science.govresearchgate.net
Advanced Synthetic Methodologies for this compound and its Derivatives
While classical synthetic methods are effective, research continues into advanced methodologies for the synthesis of this compound and its derivatives. These may include the development of more efficient, stereoselective, or environmentally friendly synthetic routes. The use of solid-phase synthesis could facilitate the rapid generation of libraries of this compound analogs for high-throughput screening. science.gov Furthermore, the development of nanostructured formulations, such as liposomes, represents an advanced approach to drug delivery, aiming to increase bioavailability to tumor cells and reduce systemic toxicity. researchgate.netorcid.org
The exploration of novel synthetic pathways and the generation of diverse analogs remain crucial for the development of next-generation nitrosourea-based anticancer agents with improved therapeutic profiles.
Analytical and Bioanalytical Methodologies for Nitrullin Research
Chromatographic Techniques for Nitrullin Isolation and Quantification
Chromatography is a cornerstone for the analysis of nitrosoureas, allowing for the separation of the parent compound from its degradation products and metabolites in complex biological matrices. tandfonline.com Due to the thermal instability of nitrosoureas, liquid chromatography is often preferred over gas chromatography. oup.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the quantitative analysis of nitrosoureas from both pharmaceutical formulations and biological fluids. tandfonline.com The primary challenge in HPLC method development is ensuring the stability of the compound throughout the sample preparation and analysis process. capes.gov.br This often involves immediate sample processing, acidification, and storage at low temperatures to prevent degradation. capes.gov.br
Reversed-phase HPLC (RP-HPLC) is the most common separation mode. A C18 column is frequently used with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net Detection is most commonly achieved using ultraviolet (UV) absorbance, as the nitrosourea (B86855) chromophore absorbs light in the UV spectrum, often around 230-240 nm. researchgate.net
For enhanced sensitivity and selectivity, especially for trace-level detection in pharmacokinetic studies, HPLC is often coupled with mass spectrometry (HPLC-MS) or electrochemical detectors. tandfonline.comresearchgate.net HPLC-MS, in particular, offers superior sensitivity with limits of detection (LOD) in the nanogram range, which is crucial for monitoring drug levels in plasma. tandfonline.com
Table 1: Examples of HPLC Conditions for Nitrosourea Analysis
| Compound | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Fotemustine (B1673584) | C18 | Isocratic | UV | 0.1 µg/mL | tandfonline.com |
| Carmustine (B1668450) (BCNU) | C18 | Methanol:Water (1:1) | UV (237 nm) | Not specified | researchgate.net |
| Carmustine (BCNU) | Not specified | Not specified | MS | 1.25 ng | tandfonline.com |
| Lomustine (B1675051) (CCNU) | Not specified | Not specified | UV | 0.05 µg/mL | tandfonline.com |
Gas Chromatography (GC) for this compound Analysis
Gas chromatography (GC) is less common for nitrosourea analysis due to the thermal lability of these compounds. oup.com Direct analysis is generally not feasible as the high temperatures of the GC inlet and column would cause decomposition. However, with appropriate derivatization, GC can be a powerful tool.
For GC analysis, the nitrosourea is typically derivatized to form a more volatile and thermally stable compound. For instance, the secondary amine groups in carmustine (BCNU) and lomustine (CCNU) can be derivatized with trifluoroacetic anhydride. nih.gov The resulting derivative can then be analyzed on a capillary column with an electron capture detector (ECD), which provides high sensitivity for the halogenated derivative. nih.gov This approach has been successfully used to measure nitrosourea concentrations in small tissue biopsy samples. nih.gov
Coupling GC with mass spectrometry (GC-MS) provides definitive identification of the analytes. nih.gov Chemical ionization is a soft ionization technique that can be used in GC-MS to minimize fragmentation and preserve the molecular ion, which is beneficial for identifying the parent compound.
Spectroscopic Characterization of this compound and its Reaction Products
Spectroscopic methods are indispensable for the structural elucidation of nitrosoureas and for studying their reaction mechanisms and degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the chemical structure of newly synthesized nitrosourea compounds and for studying their conformational dynamics in solution. google.comacs.org Both ¹H and ¹³C NMR are routinely used.
In ¹H NMR spectra of nitrosoureas like carmustine, characteristic signals include triplets and multiplets corresponding to the protons on the chloroethyl groups and a broad peak for the amine proton. google.comgoogle.com The chemical shifts and coupling constants of these signals can change with solvent polarity, providing insights into the molecule's conformation. acs.org
¹³C and ¹⁵N NMR spectroscopy, often using isotope-labeled compounds, have been instrumental in studying the decomposition mechanisms of nitrosoureas in aqueous solutions. acs.orgrsc.org These studies have helped identify transient intermediates, such as cyanate, and have elucidated how factors like pH influence the reaction pathways. acs.orgrsc.org For example, ¹³C NMR studies of carbonyl-¹³C-labeled BCNU and CCNU have provided evidence for the formation of tetrahedral intermediates that control the decomposition process. acs.org
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a highly sensitive and specific technique for both the identification and quantification of nitrosoureas. tandfonline.com Due to the instability of these compounds, soft ionization techniques are preferred. Chemical ionization (CI) and electrospray ionization (ESI) are commonly used, often in conjunction with a chromatographic separation step (LC-MS or GC-MS). nih.govresearchgate.net
In CI-MS, a stable isotope-labeled version of the drug (e.g., deuterium-labeled BCNU) is often used as an internal standard to ensure accurate quantification in biological samples like plasma. oup.com By monitoring the protonated molecular ions of the drug and the internal standard, precise measurements can be achieved. nih.gov
High-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a state-of-the-art method for analyzing nitrosourea-induced modifications to biological macromolecules, such as DNA cross-links. researchgate.net Using selected reaction monitoring (SRM), this technique can achieve direct and highly sensitive quantification of specific DNA adducts, providing crucial information on the drug's mechanism of action. researchgate.net
In Vitro and Ex Vivo Bioanalytical Methods for this compound Detection in Biological Matrices
The development of robust bioanalytical methods is essential for pharmacokinetic studies and therapeutic drug monitoring. tandfonline.com These methods must be capable of accurately measuring low concentrations of the parent drug and its metabolites in complex biological matrices such as plasma, urine, and tissue. tandfonline.comresearchgate.net
The general workflow for bioanalytical methods involves:
Sample Collection and Stabilization: Due to the instability of nitrosoureas, samples must be handled carefully. This typically involves immediate separation of plasma from blood and freezing at very low temperatures (e.g., -20°C or lower). capes.gov.br The addition of an acid, such as citric acid, can also help to stabilize the compound by lowering the pH. capes.gov.br
Sample Preparation/Extraction: To remove interfering substances from the biological matrix, a sample cleanup step is necessary. Common techniques include liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE). capes.gov.brnih.gov
Analysis: The extracted and prepared sample is then analyzed, most commonly by HPLC-UV or the more sensitive HPLC-MS/MS. tandfonline.comresearchgate.net
These methods are validated to ensure they meet regulatory standards for accuracy, precision, linearity, and sensitivity. capes.gov.br For example, an HPLC-UV method for fotemustine was validated with a linear range of 0.1 to 50.0 µg/mL and a limit of quantitation of 20 ng/mL, making it suitable for pharmacokinetic studies in humans. capes.gov.br
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Other Names |
|---|---|
| This compound | Nutrullin |
| Carmustine | BCNU, 1,3-bis(2-chloroethyl)-1-nitrosourea |
| Lomustine | CCNU |
| Semustine | methyl-CCNU, MeCCNU |
| Fotemustine | |
| Nimustine | NMT |
| Acetonitrile | |
| Methanol | |
| Trifluoroacetic anhydride | |
| Ethyl acetate |
Methodological Considerations for Interference Mitigation and Assay Validation
The accurate quantification of this compound in biological samples is a complex task that requires rigorous method development and validation to ensure the reliability of research findings. Interference from the sample matrix and the inherent variability of bioanalytical techniques are significant challenges that must be systematically addressed. This section details the critical considerations for mitigating interference and validating analytical assays for this compound research.
Interference Mitigation Strategies
Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with the accurate measurement of this compound. nih.gov These interfering substances can co-elute with this compound during chromatographic separation, suppress or enhance the analyte signal in mass spectrometry, or react with derivatization agents, leading to erroneous results. nih.govnih.gov
Sample Preparation: Effective sample preparation is the first and most critical step in minimizing matrix effects. The primary goal is to remove potentially interfering components while efficiently extracting this compound. Common techniques include:
Protein Precipitation (PPT): This is a straightforward method where a solvent like cold methanol or acetonitrile is added to the sample to precipitate proteins. nih.govnih.gov While simple, it may not remove other interfering small molecules and can lead to ion suppression in LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. It can offer a cleaner extract than PPT but requires careful optimization of solvent choice and pH.
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can effectively isolate this compound from complex matrices. nih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent, leaving many interfering substances behind. The choice of sorbent (e.g., C18, ion-exchange) is critical and depends on the physicochemical properties of this compound.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant methods for this compound analysis. nih.govjneonatalsurg.com Optimizing the chromatographic conditions is essential to separate this compound from interfering compounds.
Column Chemistry: The choice of the stationary phase is crucial. Reversed-phase columns (e.g., C18) are common, but for polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation from non-polar interferences. nih.gov Phenyl columns can also offer alternative selectivity. nih.gov
Mobile Phase Optimization: The composition of the mobile phase (e.g., solvent ratio, pH, additives) must be fine-tuned to achieve optimal separation and peak shape for this compound. jptcp.com
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can help distinguish the this compound signal from interfering species with very similar mass-to-charge ratios, enhancing specificity.
Assay Validation
Bioanalytical method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. europa.eueuropa.eu It ensures the reliability and reproducibility of the quantitative data. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eumdpi.com The key validation parameters are discussed below.
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. stanford.edu Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. europa.eu This is typically evaluated by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of this compound and its internal standard. stanford.edu
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. stanford.edud-nb.info They are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) in at least five replicates. stanford.edu Accuracy is expressed as the percentage of the nominal concentration, and precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV%). jptcp.comyoutube.com
Table 1: Representative Acceptance Criteria for Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria |
|---|---|---|
| Accuracy | Low, Medium, High QC | Within ±15% of the nominal value |
| Lower Limit of Quantitation (LLOQ) | Within ±20% of the nominal value | |
| Precision (RSD%) | Low, Medium, High QC | ≤15% |
| Lower Limit of Quantitation (LLOQ) | ≤20% |
Data based on general bioanalytical method validation guidelines. stanford.edu
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity. mdpi.com A calibration curve is generated by plotting the instrument response versus the concentration of calibration standards, and a regression analysis is performed. youtube.com
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jptcp.comd-nb.info The LOQ is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. youtube.com
Table 2: Example Validation Parameters from an HPLC Method
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.012 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.006 µg/mL |
| Limit of Quantitation (LOQ) | 0.012 µg/mL |
| Intra-day Precision (RSD%) | 1.86 - 5.95% |
| Inter-day Precision (RSD%) | 2.08 - 5.96% |
| Accuracy | 84.85% - 109.97% |
Data adapted from validation studies of similar nitrogenous compounds. jptcp.comd-nb.info
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions to ensure that its concentration does not change from the time of sample collection to the time of analysis. stanford.eduaustinpublishinggroup.com This includes:
Freeze-Thaw Stability: Assesses the stability after repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that simulates the sample handling process.
Long-Term Stability: Determines stability at the intended storage temperature (e.g., -80°C) for an extended period.
Stock Solution Stability: Confirms the stability of the stock solutions used to prepare calibration standards and QC samples.
By carefully considering these factors, researchers can develop and validate robust and reliable analytical methods for this compound, thereby ensuring the integrity of data in pharmacokinetic, toxicokinetic, and other quantitative studies. austinpublishinggroup.com
Mechanisms of Resistance to Nitrullin and Counter Strategies
Cellular Adaptations Conferring Resistance to Nitrullin
No information is available regarding cellular adaptations that confer resistance to this compound.
Molecular Determinants of Resistance Phenotypes
There is no available data on the molecular determinants of resistance to this compound.
Strategies for Overcoming or Circumventing this compound Resistance in Preclinical Models
No preclinical models or strategies for overcoming resistance to this compound have been described in the available literature.
Future Directions and Emerging Research Avenues for Nitrullin
Exploration of Novel Target Pathways for Citrulline Activity
While the nitric oxide (NO) synthase and urea (B33335) cycle pathways are the most well-characterized mechanisms of citrulline action, future research is poised to uncover additional molecular targets. mdpi.comresearchgate.net Emerging evidence suggests that citrulline's biological effects may extend beyond these classical pathways.
One promising area of investigation is the direct influence of citrulline on cellular signaling cascades. For instance, some studies suggest that citrulline may modulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a key regulator of protein synthesis. cambridge.orgresearchgate.net This has significant implications for conditions associated with muscle wasting. researchgate.net Further research is needed to elucidate the precise mechanisms by which citrulline may interact with mTOR and other related signaling molecules.
Another novel avenue is the exploration of citrulline's role in regulating arginase activity. researchgate.net Arginase competes with NO synthase for their common substrate, L-arginine. By potentially inhibiting arginase, citrulline could further enhance NO bioavailability, a mechanism with therapeutic implications for vascular diseases. researchgate.net Additionally, the interaction of citrulline with adenosine (B11128) receptors is a new and exciting area of research that could reveal novel metabolic pathway interactions. researchgate.net
Recent research has also pointed to the potential of arginine depletion as a therapeutic strategy in certain cancers, such as acute myeloid leukemia (AML), which show a dependence on external arginine for proliferation. ashpublications.org This opens up a novel therapeutic window where manipulating the citrulline-arginine axis could be beneficial.
Integration of Omics Technologies in Citrulline Research
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of citrulline's complex biological effects. mdpi.comfrontiersin.org These high-throughput approaches allow for a holistic view of the molecular changes induced by citrulline supplementation, moving beyond single-biomarker analysis. researchgate.net
Integrative multi-omics analysis has already begun to yield significant insights. For example, a recent study combined metabolomics, proteomics, and transcriptomics to investigate the effects of citrulline supplementation on bone fracture healing in a rat model. acs.orgacs.org This approach revealed changes in lipid profiles and differentially expressed proteins that were not apparent from traditional analysis methods. acs.orgacs.org
In another study, a multi-omics approach was used to investigate radionuclide-induced intestinal injury. This research identified L-citrulline as a key metabolite with radioprotective properties. nih.govresearchgate.net The study utilized gut microbiota analysis, fecal and colonic metabolomics, and intestinal mRNA expression profiling to uncover that L-citrulline's protective effects are mediated through histone H3 citrullination and the regulation of specific chemokines. nih.govresearchgate.net
Future research will likely leverage these technologies to:
Identify novel biomarkers of citrulline efficacy.
Uncover the genetic and epigenetic factors that influence individual responses to citrulline.
Map the global metabolic and signaling networks affected by citrulline.
Development of Advanced Delivery Systems for Citrulline in Preclinical Settings
To maximize the therapeutic potential of citrulline, researchers are exploring advanced delivery systems to enhance its bioavailability and target it to specific tissues. databridgemarketresearch.comdatabridgemarketresearch.com While oral supplementation is common, its efficacy can be influenced by factors such as absorption and first-pass metabolism. lsu.edu
Emerging strategies in preclinical development include:
Encapsulation Technologies: Microencapsulation and nanoencapsulation techniques are being investigated to protect citrulline from degradation in the gastrointestinal tract and to control its release profile. databridgemarketresearch.com
Liposomal Delivery: Liposomes, which are microscopic vesicles, can encapsulate citrulline and facilitate its transport across cell membranes, potentially increasing its intracellular concentration. databridgemarketresearch.com
Sustained-Release Formulations: These formulations are designed to release citrulline slowly over an extended period, which could help maintain stable plasma concentrations and prolong its therapeutic effects. databridgemarketresearch.com
Transdermal Delivery: A novel approach involves integrating citrulline malate (B86768) into polyvinyl alcohol (PVA) nanofibers for transdermal delivery. researchgate.net This method aims to provide a continuous and immediate release of the supplement through the skin. researchgate.net
These advanced delivery systems hold promise for improving the efficiency of citrulline uptake and are a key focus of ongoing research and development. databridgemarketresearch.com
Computational and Systems Biology Approaches to Model Citrulline's Biological Impact
Computational and systems biology offer powerful tools to model and predict the complex biological effects of citrulline. medrxiv.orgtubitak.gov.tr These approaches integrate experimental data from various sources to create comprehensive models of metabolic and signaling pathways.
A systems biology workflow has been designed to connect clinical biomarker data for urea cycle disorders to pathway models, allowing for a more holistic understanding of the metabolic disruptions. medrxiv.org By visualizing patient data within the context of these network models, researchers can move from analyzing individual markers to understanding changes at the process level. medrxiv.org
Constraint-based Reconstruction and Analysis (COBRA) is another computational tool being used to interpret omics data and model the metabolic activities of microbes, including those in the human gut that interact with citrulline. plos.org Such models can help to elucidate the metabolic niche of specific gut microbes and their impact on host citrulline metabolism. plos.org
Future computational efforts will likely focus on:
Developing more sophisticated multi-scale models that link cellular processes to whole-body physiology.
Using machine learning algorithms to analyze large datasets from omics studies and identify predictive signatures of citrulline response. researchgate.net
Simulating the effects of different citrulline interventions to optimize therapeutic strategies for various conditions.
These in silico approaches will be invaluable for generating new hypotheses, guiding experimental design, and ultimately translating basic research findings into clinical applications.
Q & A
Q. What are the standard analytical techniques for characterizing nitrullin’s structural and chemical properties, and how should they be prioritized in initial studies?
Methodological Answer: Begin with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, supplemented by high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. For stability assessments, employ thermogravimetric analysis (TGA) and dynamic light scattering (DLS) under physiological pH and temperature conditions. Prioritize techniques that align with reproducibility goals, as emphasized in experimental reporting guidelines .
Q. How should researchers design initial experiments to assess this compound’s stability under varying physiological conditions (e.g., pH, temperature)?
Methodological Answer: Use a factorial design to test pH (e.g., 4.0–7.4) and temperature (e.g., 25°C–37°C) as independent variables. Monitor degradation via HPLC-UV or LC-MS at fixed intervals. Include positive controls (e.g., known labile compounds) and triplicate runs to ensure statistical validity .
Q. What literature review strategies are most effective for identifying gaps in this compound’s reported bioactivity or mechanistic pathways?
Methodological Answer: Conduct a scoping review using databases like SciFinder or PubMed with keywords such as “this compound bioactivity” and “mechanistic studies.” Filter results by study type (e.g., in vitro, in vivo) and apply citation tracking to map conflicting findings. Use tools like PRISMA diagrams to visualize gaps .
Q. How can researchers validate the purity of synthesized this compound samples before proceeding to biological assays?
Methodological Answer: Combine chromatographic (e.g., HPLC with ≥95% purity threshold) and spectroscopic methods (e.g., ¹H/¹³C NMR). Cross-validate with elemental analysis and compare melting points against literature values. Document all validation steps in supplementary materials to facilitate replication .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across different in vitro and in vivo models be systematically resolved?
Methodological Answer: Perform a meta-analysis of dose-response curves, adjusting for variables like cell line specificity or metabolic clearance rates. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Engage interdisciplinary teams to interpret discrepancies, as suggested in collaborative analysis frameworks .
Q. What experimental strategies optimize this compound’s synthetic yield while preserving stereochemical integrity during large-scale production?
Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) and monitor enantiomeric excess via chiral HPLC. Optimize reaction parameters (solvent polarity, temperature) using design-of-experiments (DoE) software. Report detailed stereochemical outcomes in supplementary data to aid reproducibility .
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives in nonpolar vs. polar solvents?
Methodological Answer: Replicate experiments in standardized solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and compare with computational simulations (DFT calculations). Publish raw spectral data in open-access repositories to enable peer validation .
Q. What methodologies are recommended for elucidating this compound’s interaction with non-canonical biological targets (e.g., allosteric enzyme sites)?
Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pair with molecular docking simulations to predict interaction sites. Validate findings via site-directed mutagenesis in target proteins .
Data Analysis & Reporting
Q. How should researchers structure the discussion section when reporting contradictory findings in this compound’s mechanism of action?
Methodological Answer: Dedicate subsections to hypotheses (e.g., “Oxidative Stress Modulation vs. Direct Receptor Binding”), contextualizing each with prior literature. Use funnel plots or sensitivity analyses to assess bias in conflicting datasets. Emphasize unresolved questions to guide future studies .
Q. What statistical approaches are most robust for analyzing dose-dependent cytotoxicity data in this compound-treated cell lines?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use bootstrapping to estimate confidence intervals and Kaplan-Meier survival analysis for time-dependent effects. Share raw data in standardized formats (e.g., .csv files) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
